

A Comprehensive Technical Guide to the Physical Properties of NH₂-PEG₄-COOMe

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Compound of Interest

Compound Name: NH₂-PEG₄-COOMe

Cat. No.: B13541105

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of **NH₂-PEG₄-COOMe**, a heterobifunctional PEG linker. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and an exploration of its applications.

Core Physical and Chemical Properties

NH₂-PEG₄-COOMe, also known as amino-PEG₄-methyl ester or methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a monodisperse polyethylene glycol (PEG) derivative containing a terminal primary amine and a methyl ester group. These functional groups make it a versatile tool for bioconjugation and the development of complex molecules.

The key physical and chemical data for **NH₂-PEG₄-COOMe** are summarized in the table below.

| Property | Value |
|--------------------|---|
| CAS Number | 1263044-69-4 |
| Molecular Formula | C ₁₂ H ₂₅ NO ₆ |
| Molecular Weight | 279.33 g/mol |
| Appearance | Pale Yellow or Colorless Oily Matter |
| Purity | ≥95% |
| Density | 1.077 ± 0.06 g/cm ³ |
| Boiling Point | 366.5 ± 32.0 °C at 760 mmHg |
| Storage Conditions | Store at 2-8°C |

Solubility Profile

The hydrophilic nature of the tetraethylene glycol spacer in **NH₂-PEG₄-COOMe** suggests good solubility in aqueous solutions and polar organic solvents. While specific quantitative data for this compound is not extensively published, the solubility of structurally similar short-chain amine- and carboxyl-functionalized PEGs provides a strong indication of its solubility characteristics.

| Solvent | Expected Solubility | Rationale |
|---------------------------|---------------------|--|
| Water | Soluble | The hydrophilic PEG chain and polar end groups are expected to facilitate solubility in aqueous media. [1] [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents like DMSO are generally good solvents for PEGylated molecules. [3] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that effectively solvates PEG linkers. [3] |
| Methanol, Ethanol | Soluble | Short-chain alcohols are typically good solvents for PEG derivatives. [3] |
| Dichloromethane (DCM) | Soluble | Many PEGylated compounds show good solubility in chlorinated solvents. |
| Hexanes | Sparingly Soluble | As a nonpolar solvent, hexanes are not expected to be a good solvent for the polar NH ₂ -PEG ₄ -COOMe molecule. [3] |

Experimental Protocols

Determination of Thermodynamic Solubility (Saturation Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of **NH₂-PEG₄-COOMe** in a given solvent.

Materials:

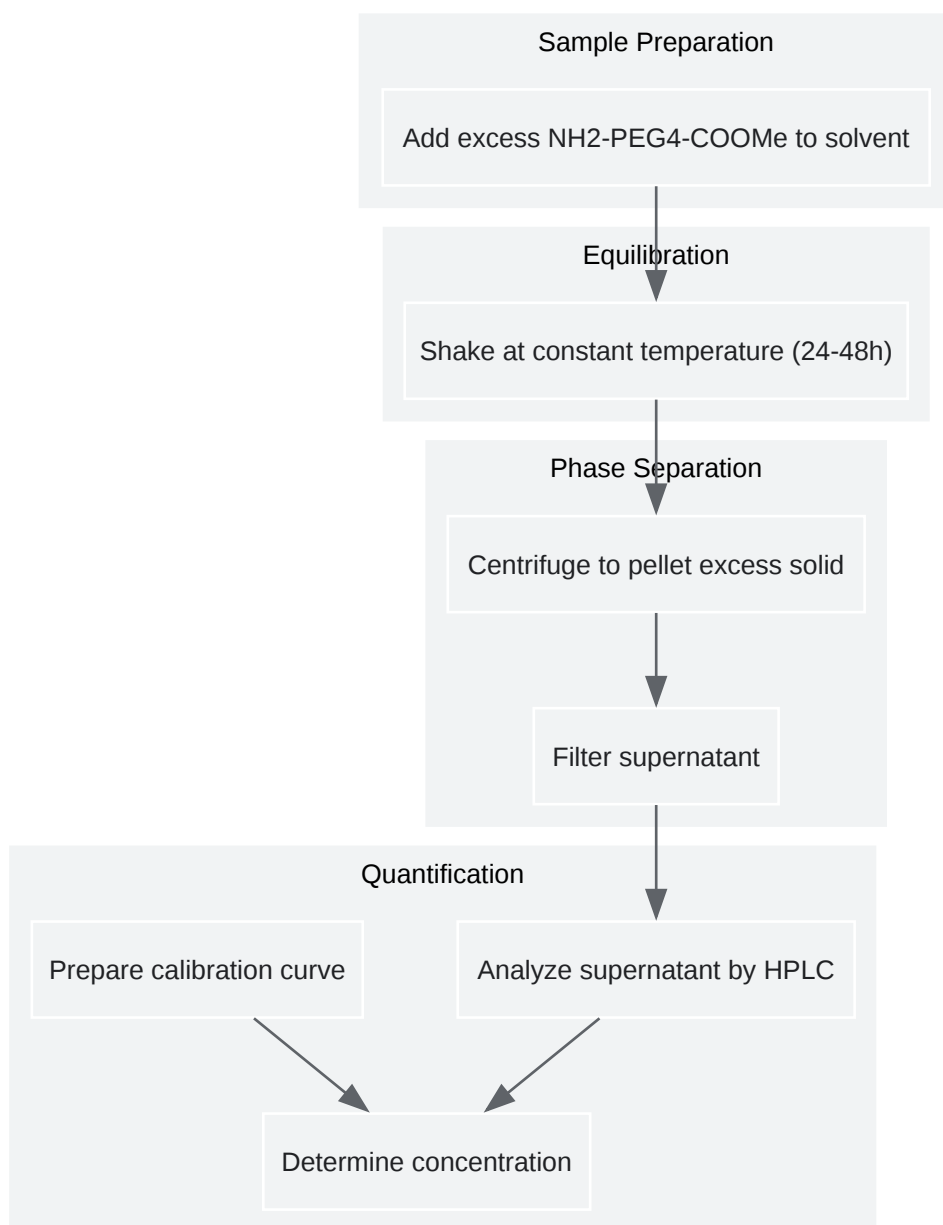
- **NH2-PEG4-COOMe**
- Solvent of interest (e.g., water, DMSO)
- Vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (0.22 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI)

Procedure:

- **Sample Preparation:** Add an excess amount of **NH2-PEG4-COOMe** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials to pellet the excess solid.
- **Sample Collection:** Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.22 μm syringe filter.
- **Quantification:**
 - Prepare a series of standard solutions of **NH2-PEG4-COOMe** of known concentrations in the same solvent to generate a calibration curve.
 - Analyze the filtered supernatant by HPLC.

- Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

Workflow for Saturation Shake-Flask Solubility Assay



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Workflow for the Saturation Shake-Flask Solubility Assay.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard technique for assessing the purity of PEG derivatives. Since **NH2-PEG4-COOMe** lacks a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector is recommended.^{[4][5]}

Materials and Equipment:

- HPLC system with a suitable detector (ELSD, CAD, or RI)
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
- Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
- **NH2-PEG4-COOMe** sample

Procedure:

- Sample Preparation: Dissolve the **NH2-PEG4-COOMe** sample in the initial mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.
- HPLC Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: A gradient of water and acetonitrile with an acid modifier (e.g., 0.1% TFA). A typical gradient might be 5-95% B over 20-30 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30-40 °C
 - Injection Volume: 10-20 µL

- **Data Analysis:** The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of **NH2-PEG4-COOMe**.

Materials and Equipment:

- NMR spectrometer (400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **NH2-PEG4-COOMe** sample

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of the **NH2-PEG4-COOMe** sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
- **Data Acquisition:** Acquire a ^1H NMR spectrum.
- **Data Analysis:**
 - Process the spectrum (Fourier transform, phase correction, baseline correction).
 - Integrate the signals and assign them to the corresponding protons in the molecule. The ratio of the integrals should be consistent with the number of protons in each chemical environment.

Expected ^1H NMR Spectral Features:

- A singlet at ~ 3.67 ppm corresponding to the methyl ester protons ($-\text{COOCH}_3$).

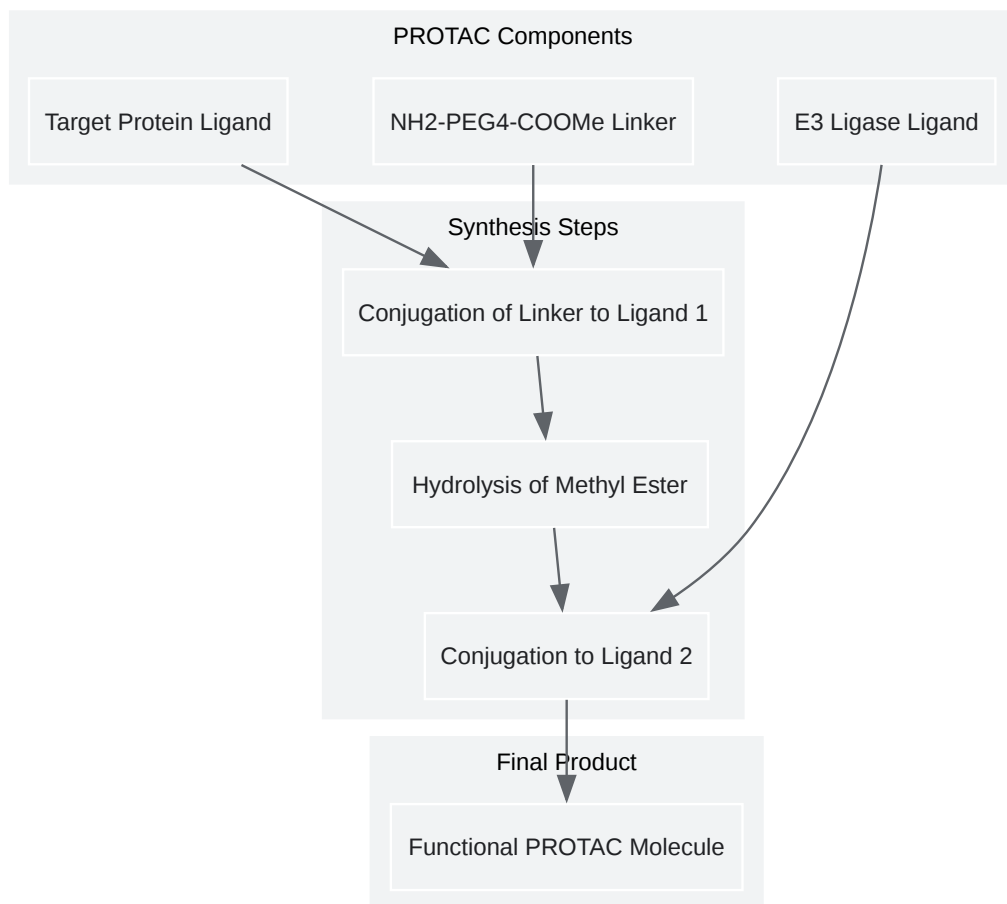
- A multiplet in the range of 3.5-3.7 ppm corresponding to the methylene protons of the PEG backbone (-OCH₂CH₂O-).
- A triplet at ~2.8 ppm corresponding to the methylene protons adjacent to the amine group (-CH₂NH₂).
- A triplet at ~2.5 ppm corresponding to the methylene protons adjacent to the ester group (-CH₂COOMe).
- A broad singlet for the amine protons (-NH₂), the chemical shift of which can be variable.

Applications in Research and Drug Development

NH₂-PEG₄-COOMe is a valuable building block in several areas of biomedical research and drug development due to its defined length, hydrophilicity, and bifunctional nature. The primary amine allows for conjugation to molecules with carboxylic acids or activated esters, while the methyl ester can be hydrolyzed to a carboxylic acid for further reaction with amine-containing molecules.

Key Application Areas:

- **Bioconjugation:** The PEG spacer enhances the solubility and stability of the resulting conjugates and can reduce the immunogenicity of proteins and peptides.[\[2\]](#)[\[6\]](#)
- **Drug Delivery:** This linker can be used to attach drugs to targeting moieties or to improve the pharmacokinetic properties of small molecule drugs.[\[2\]](#)[\[7\]](#)
- **PROTACs and ADCs:** As a heterobifunctional linker, it is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it connects a targeting ligand to an E3 ligase ligand or a cytotoxic payload, respectively.[\[8\]](#)[\[9\]](#) The length of the PEG chain is a critical parameter in optimizing the efficacy of these constructs.[\[8\]](#)

Role of NH₂-PEG₄-COOMe in PROTAC Assembly

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Role of **NH₂-PEG₄-COOMe** in PROTAC Assembly.

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